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molecular formula C19H15F3O3S2 B1354313 Triphenylsulfonium triflate CAS No. 66003-78-9

Triphenylsulfonium triflate

Cat. No. B1354313
M. Wt: 412.4 g/mol
InChI Key: FAYMLNNRGCYLSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924323B2

Procedure details

In 200 ml of benzene were dissolved 21.1 g (0.1 mol) of diphenylsulfoxide, and 42.0 g (0.2 mol) of trifluoroacetic acid anhydride were added dropwise thereto at 0 to 5° C., followed by stirring and stirred at 0 to 5° C. for 30 minutes. And then, 15.0 g (0.1 mol) of trifluoromethane sulfonic acid were added dropwise thereto at 0 to 5° C. and allowed to react with stirring at 0 to 20° C. for 3 hours. After completion of the reaction, 500 ml of n-hexane was poured into the resultant and the obtained oily substance separated by decantation was crystallized from methylene chloride/n-hexane, followed by filtration and drying, to give 37.9 g (yield: 92%) of triphenylsulfonium trifluoromethanesulfonate as a white crystal.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Three
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[F:28][C:29]([F:35])([F:34])[S:30]([OH:33])(=[O:32])=[O:31].[CH3:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41]>C1C=CC=CC=1>[F:28][C:29]([F:35])([F:34])[S:30]([O-:33])(=[O:32])=[O:31].[C:1]1([S+:7]([C:38]2[CH:37]=[CH:36][CH:41]=[CH:40][CH:39]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
21.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
Name
Quantity
42 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
at 0 to 5° C.
STIRRING
Type
STIRRING
Details
stirred at 0 to 5° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 0 to 5° C.
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring at 0 to 20° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was poured into the resultant
CUSTOM
Type
CUSTOM
Details
the obtained oily substance separated by decantation
CUSTOM
Type
CUSTOM
Details
was crystallized from methylene chloride/n-hexane
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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